![molecular formula C7H5N3S B1362581 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-34-3](/img/structure/B1362581.png)
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the molecular formula C7H5N3S . It has a molecular weight of 163.2 .
Molecular Structure Analysis
The molecular structure of “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” consists of a thiazole ring fused with an imidazole ring . The carbonitrile group is attached to the 5-position of the thiazole ring, and a methyl group is attached to the 6-position .Physical And Chemical Properties Analysis
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a solid compound . It has a predicted density of 1.43±0.1 g/cm3 . Its melting point is 141-142 °C .Scientific Research Applications
Medicine
In the medical field, this compound has shown potential in drug discovery and therapeutic development . It has been explored for its efficacy in antibacterial treatments , particularly against tuberculosis . The compound’s structure allows for modifications that could lead to new classes of antibiotics, addressing the growing concern of antibiotic resistance.
Agriculture
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” may serve as a precursor for synthesizing compounds with pesticidal properties . Its ability to integrate into various chemical frameworks makes it a valuable candidate for developing novel agrochemicals that can enhance crop protection.
Material Science
In material science, this compound’s derivatives are being investigated for their potential use in organic semiconductors . The imidazo-thiazole core could contribute to the electronic properties of materials, making them suitable for applications in solar cells and light-emitting diodes (LEDs) .
Environmental Science
The compound’s derivatives could be used in environmental remediation . For instance, they might be applied in the detoxification of pollutants or as sensors for detecting environmental contaminants due to their reactive nature and potential for forming stable complexes with various substances .
Analytical Chemistry
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” can be utilized in the synthesis of analytical reagents . These reagents could be used in chromatography and spectroscopy for the detection and quantification of various analytes, aiding in the advancement of analytical methods .
Biochemistry
In biochemistry, the compound is of interest for its role in enzyme inhibition studies. It could be used to design inhibitors that target specific enzymes involved in disease pathways, contributing to the understanding of biochemical processes and the development of new treatments .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a dose-dependent manner .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Some studies suggest that the compound exhibits antiproliferative effects against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile. Specific details on how such factors affect this compound are currently lacking .
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVXRQLICXOZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318580 | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
CAS RN |
83253-34-3 | |
Record name | NSC332739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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